N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide involves multiple steps, starting with the preparation of cyclopropanecarboxylic acid. This can be achieved through the non-catalytic oxidation of cyclopropanecarboxaldehyde using molecular oxygen as the oxidant . The subsequent steps involve the formation of the tetrahydroisoquinoline and triazole moieties, which are then coupled under specific reaction conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the triazole and isoquinoline moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclopropane derivatives and triazole-containing molecules. These compounds share structural similarities but may differ in their functional groups and overall reactivity.
Uniqueness
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is unique due to its combination of cyclopropane, isoquinoline, and triazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-phenyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2/c28-21(20-13-23-27(25-20)19-4-2-1-3-5-19)24-18-9-8-15-10-11-26(14-17(15)12-18)22(29)16-6-7-16/h1-5,8-9,12-13,16H,6-7,10-11,14H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZJDXVAJEFKVKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4=NN(N=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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